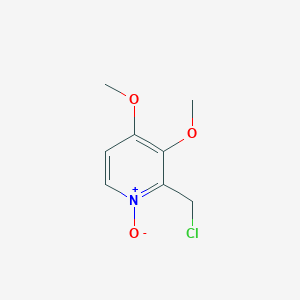

2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-3,4-dimethoxy-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3/c1-12-7-3-4-10(11)6(5-9)8(7)13-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLZGDPJSCKVJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=[N+](C=C1)[O-])CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635354 | |

| Record name | 2-(Chloromethyl)-3,4-dimethoxy-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953787-47-8 | |

| Record name | 2-(Chloromethyl)-3,4-dimethoxy-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

CAS Number: 953787-47-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the proton pump inhibitor pantoprazole. This document collates available data on its chemical properties, synthesis protocols, and biological significance.

Chemical and Physical Properties

This compound is a pyridine derivative with the chemical formula C₈H₁₀ClNO₃. The table below summarizes its key physical and chemical properties.

| Property | Value |

| CAS Number | 953787-47-8 |

| Molecular Formula | C₈H₁₀ClNO₃ |

| Molecular Weight | 203.62 g/mol |

| IUPAC Name | 2-(chloromethyl)-3,4-dimethoxy-1-oxidopyridin-1-ium |

| Appearance | Solid |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step in the production of pantoprazole. The general synthetic pathway often commences with readily available precursors and involves a series of chemical transformations.

General Synthesis Pathway from Maltol

A common synthetic route starts from maltol and proceeds through several key intermediates. This multi-step process involves methylation, amination, chlorination, and finally, oxidation to yield the desired N-oxide.[1][2] A one-pot synthesis methodology has also been reported, offering a more streamlined approach with an overall yield of 58-62%.

The logical progression of this synthesis is illustrated in the diagram below:

Caption: General synthetic pathway from Maltol.

Experimental Protocol: Oxidation of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride

A crucial step in the synthesis is the N-oxidation of the pyridine ring. The following is a representative protocol for this transformation.

Materials:

-

2-Chloromethyl-3,4-dimethoxypyridine hydrochloride

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride in a suitable volume of dichloromethane.

-

Cool the solution to 0-10 °C in an ice bath.

-

Slowly add m-CPBA (1.0-1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is typically washed with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

The workflow for this oxidation reaction is depicted below:

Caption: Experimental workflow for N-oxidation.

Role in Pantoprazole Synthesis

This compound is a key building block in the synthesis of Pantoprazole. The chloromethyl group serves as a reactive site for coupling with the benzimidazole moiety of the pantoprazole core structure. The N-oxide functionality is often introduced to modulate the electronic properties of the pyridine ring and can be a precursor to the final pantoprazole structure. The formation of Pantoprazole N-oxide can also occur as a side reaction during the oxidation of the pantoprazole sulfide intermediate.[3]

The relationship between the precursor, intermediate, and final product is shown below:

Caption: Role in Pantoprazole Synthesis.

Biological Activity

While this compound is primarily recognized as a synthetic intermediate, pyridine-N-oxide derivatives, in general, have been investigated for a range of biological activities. Some reports suggest that pyridine-N-oxides can exhibit antimicrobial and antifungal properties. However, there is a notable lack of specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values, for this compound in the public domain. Further research is required to fully elucidate its biological activity profile.

Conclusion

This compound is a crucial intermediate in pharmaceutical synthesis, particularly for the production of pantoprazole. The synthetic routes to this compound are well-established, though detailed experimental protocols can vary. While the broader class of pyridine-N-oxides has shown biological promise, the specific pharmacological properties of this particular compound remain an area for further investigation. This guide provides a foundational understanding for researchers and professionals working with this important chemical entity.

References

- 1. WO2008001392A2 - An improved process for the preparation of pantoprazole and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 2. Pantoprazole sodium, DZ-2352a, B-8510-29(free acid), By-1023/SK&F-96022(free acid), B-8610-23/SK&F-96022-Z, Pantorc, Rifun, Pantozol, Zurcal, Ulcotenal, Inipomp, Pantecta, Anagastra, Pantoloc, Pantopan, Inipomp, Peptazol, Protonix, Protium-药物合成数据库 [drugfuture.com]

- 3. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide, a pyridine derivative with significant applications in organic synthesis and potential pharmacological relevance. It serves as a crucial intermediate in the synthesis of pharmaceuticals, notably proton pump inhibitors like Pantoprazole.[1][2][3][4] This guide details its chemical and physical properties, outlines the synthetic pathways for its preparation, discusses its chemical reactivity, and explores its biological activities and applications. All quantitative data is presented in tabular format for clarity, and key processes are visualized using workflow and reaction diagrams.

Chemical and Physical Properties

This compound is a yellow solid compound.[5][] Its core structure consists of a pyridine N-oxide ring substituted with a chloromethyl group and two methoxy groups.[7] These functional groups, particularly the reactive chloromethyl group and the electron-donating N-oxide, define its chemical behavior and utility as a synthetic intermediate.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClNO₃ | [5][7][8][9] |

| Molecular Weight | 203.62 g/mol | [5][][7][8][9] |

| CAS Number | 953787-47-8 | [5][7][8] |

| IUPAC Name | 2-(chloromethyl)-3,4-dimethoxy-1-oxidopyridin-1-ium | [][7][9] |

| Appearance | Yellow Solid | [5][] |

| Canonical SMILES | COC1=C(C(=--INVALID-LINK--[O-])CCl)OC | [][7] |

| InChI Key | RRLZGDPJSCKVJW-UHFFFAOYSA-N | [][7] |

| Storage | 2-8°C Refrigerator | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that is integral to the production of its hydrochloride salt, an important intermediate for Pantoprazole.[1][3][10] The general synthetic route often starts from maltol and proceeds through several key transformations.[3][10]

General Synthetic Pathway

The synthesis of the related compound, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, involves the formation of the N-oxide as a critical intermediate. The process can be summarized as follows:

-

Methylation: The starting material, maltol, undergoes methylation.[3][10]

-

Ammonification and Chlorination: The methylated intermediate is then subjected to ammonification and chlorination to produce 4-chloro-3-methoxy-2-methylpyridine.[1][3]

-

N-Oxidation: This pyridine derivative is oxidized, typically using hydrogen peroxide and an acid like glacial acetic acid or with a phosphotungstic acid catalyst, to yield 4-chloro-3-methoxy-2-methylpyridine-N-oxide.[1][3][4] This step is crucial and produces the precursor to the target N-oxide.

-

Methoxylation: The 4-chloro group is substituted with a methoxy group using sodium methoxide.[1][3]

-

Isomerization/Rearrangement: An isomerization step, sometimes involving acetic anhydride, rearranges the molecule to form a hydroxymethyl intermediate.[1][3]

-

Chlorination: The final step involves a secondary chlorination of the hydroxymethyl group, often using thionyl chloride or a combination of bis(trichloromethyl) carbonate and triphenylphosphine oxide, to yield the final product, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[10][11] The freebase N-oxide is an intermediate just before this final salt formation.

Below is a diagram illustrating this generalized synthetic workflow.

Chemical Reactivity

The primary reactivity of this compound is centered on the chloromethyl group, which is a good leaving group. This makes the compound an excellent substrate for nucleophilic substitution reactions.[7] It can react with a variety of nucleophiles, such as amines and thiols, to form new carbon-nitrogen or carbon-sulfur bonds, respectively. This reactivity is fundamental to its role as a building block in the synthesis of more complex molecules.[7]

Biological Activity and Applications

While extensive biological data is limited, research indicates that this compound possesses notable biological activity.

-

Antimicrobial and Antifungal Potential: Studies have shown that the compound exhibits significant antimicrobial and antifungal properties, making it a candidate for further investigation in the development of new therapeutic agents.[7] Its structure allows for effective interaction with biological targets, though the precise mechanism of action has not been fully elucidated.[7]

-

Pharmaceutical Intermediate: The most well-documented application is its role as a key intermediate in organic synthesis.[5] It is a precursor in the industrial synthesis of Pantoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][3][4] A sensitive LC/MS/MS method has even been developed to detect it as a potential genotoxic impurity in Pantoprazole active pharmaceutical ingredients (APIs).[12]

-

Research Tool: It is utilized in laboratory settings to explore its chemical reactivity and to synthesize novel, more complex organic molecules.[7]

Safety and Handling

As a reactive chemical intermediate, this compound should be handled with care. The hydrochloride salt is classified with several hazard statements, including being harmful if swallowed or in contact with skin, causing skin irritation and serious eye damage, and being toxic to aquatic life. Given the structural similarities, the N-oxide should be assumed to have a comparable hazard profile. The chloromethyl group can act as a reactive electrophile, potentially leading to alkylation of biological molecules.[7] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), are mandatory when handling this compound.

References

- 1. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]

- 2. 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride | CAS Number 72830-09-2 [klivon.com]

- 3. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents [patents.google.com]

- 4. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 7. Buy this compound | 953787-47-8 [smolecule.com]

- 8. scbt.com [scbt.com]

- 9. This compound | C8H10ClNO3 | CID 23656860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 11. 2-Chloromethyl-3,4-dimethoxypyridinium chloride synthesis - chemicalbook [chemicalbook.com]

- 12. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide. It is intended to serve as a technical resource for professionals engaged in chemical research and pharmaceutical development.

Core Chemical Properties and Identifiers

This compound is a pyridine derivative notable for its role as a key intermediate in the synthesis of various complex organic molecules, including pharmaceuticals.[1][2] Its physical appearance is typically a yellow solid.[2][]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 953787-47-8[1][2][4] |

| Molecular Formula | C₈H₁₀ClNO₃[1][][4] |

| Molecular Weight | 203.62 g/mol [1][][4] |

| IUPAC Name | 2-(chloromethyl)-3,4-dimethoxy-1-oxidopyridin-1-ium[1][][4] |

| Synonyms | 2-(Chloromethyl)-3,4-dimethoxypyridine 1-oxide[1][2][] |

| Canonical SMILES | COC1=C(C(=--INVALID-LINK--[O-])CCl)OC[1] |

| InChI Key | RRLZGDPJSCKVJW-UHFFFAOYSA-N[1][] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 0.2 | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |

| Rotatable Bond Count | 3 | PubChem[4] |

| Exact Mass | 203.0349209 Da | PubChem[4] |

| Topological Polar Surface Area | 43.9 Ų | PubChem[4] |

| Heavy Atom Count | 13 | PubChem[4] |

| Complexity | 158 | PubChem[4] |

Reactivity Profile

The reactivity of this compound is primarily dictated by two functional groups: the chloromethyl group at the 2-position and the N-oxide moiety.

-

Nucleophilic Substitution : The chloromethyl group is a reactive electrophilic site, susceptible to nucleophilic substitution reactions.[1] The electron-withdrawing nature of the N-oxide group further enhances the reactivity of this site, facilitating attacks by various nucleophiles such as amines and thiols.[1][5] This reactivity is fundamental to its role as a building block in organic synthesis.

-

N-Oxide Chemistry : The N-oxide group increases the compound's solubility in polar solvents and can participate in oxidation reactions.[1][5]

Caption: Nucleophilic attack on the chloromethyl group.

Synthesis Pathways and Methodologies

This compound is a crucial intermediate in the multi-step synthesis of the proton pump inhibitor Pantoprazole.[6][7][8][9] The common industrial synthesis route originates from maltol and proceeds through several key transformations.

A generalized synthesis involves:

-

Methylation : Introduction of methoxy groups.[1]

-

Chlorination : Introduction of the chloromethyl group.[1]

-

Oxidation : Conversion of the pyridine nitrogen to an N-oxide.[1]

More specifically, a documented pathway starting from maltol involves methylation, amination, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination step to yield the hydrochloride salt of the target compound.[6][7][9]

Caption: Multi-step synthesis from Maltol.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and analysis of this compound. The following protocols are derived from patent literature and analytical studies.

Protocol 1: Synthesis of a Key Intermediate (4-chloro-3-methoxy-2-methylpyridine-N-oxide)

This protocol describes the oxidation of 4-chloro-3-methoxy-2-methylpyridine, a precursor to the title compound.[8]

-

Catalyst Preparation : Dissolve phosphotungstic acid in neutral water to obtain a 20% solution.[8]

-

Reaction Setup : To 250 parts by weight of 4-chloro-3-methoxy-2-picoline, slowly add the prepared phosphotungstic acid solution under stirring until completely mixed.[8]

-

Oxidation : Heat the mixture in a water bath to 90°C. Add 300 parts by weight of 35% hydrogen peroxide dropwise at a rate of 50 parts per hour.[8]

-

Reaction Completion : Maintain the reaction temperature at 83°C for 5 hours.[8]

-

Work-up : Adjust the pH of the reaction solution to 7-9 with sodium hydroxide to decompose excess hydrogen peroxide.[8]

-

Extraction : Extract the product three times with dichloromethane. Wash the combined organic extracts with water until neutral.[8][9]

-

Purification : Dry the organic layer with anhydrous Na₂SO₄, and evaporate the dichloromethane under reduced pressure to obtain the purified N-oxide intermediate.[8]

Protocol 2: Analytical Method for Trace Analysis (LC/MS/MS)

This method was developed for the quantitative determination of the related compound, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, as a genotoxic impurity in Pantoprazole.[10]

-

Chromatographic System : A liquid chromatograph coupled with a tandem mass spectrometer (LC/MS/MS).[10]

-

Column : Hypersil BDS C18 (50 mm × 4.6 mm, 3 μm).[10]

-

Mobile Phase : A mixture of 10 mM ammonium acetate buffer and acetonitrile in a 79:21 (v/v) ratio.[10]

-

Flow Rate : 1.0 mL/min.[10]

-

Detection : UV detection at 210 nm, followed by mass spectrometry.[10]

-

Quantitation : The method is sensitive for trace analysis, with a limit of quantitation around 0.3 ppm.[10]

Caption: Workflow for trace impurity analysis.

Applications in Research and Drug Development

The primary application of this compound is as a versatile chemical intermediate.

-

Pharmaceutical Synthesis : It is a well-established intermediate for synthesizing proton pump inhibitors, most notably Pantoprazole.[6][9] The pyridine N-oxide structure is a common scaffold in many active pharmaceutical ingredients (APIs).[11][12]

-

Lead Compound Development : Due to its documented biological activity, it has been explored as a potential lead compound for developing new antimicrobial and antifungal agents.[1]

-

Organic Synthesis : The compound serves as a valuable research tool and building block for synthesizing more complex heterocyclic molecules, leveraging the reactivity of its chloromethyl group.[1][2]

Safety and Handling

While specific toxicity data is limited, the reactive nature of the chloromethyl group suggests it could be a potential alkylating agent.[1] Compounds with similar structures are known to be skin, eye, and respiratory irritants.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound. Contaminated work clothing should not be allowed out of the workplace, and spillage should be collected promptly.[13]

References

- 1. Buy this compound | 953787-47-8 [smolecule.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | C8H10ClNO3 | CID 23656860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide | 848694-10-0 | Benchchem [benchchem.com]

- 6. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]

- 7. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents [patents.google.com]

- 8. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 10. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride | 72830-09-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Unraveling the Mechanism of Action of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively detailing the specific mechanism of action for 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide is not publicly available. This guide, therefore, synthesizes information on its known biological activities, chemical properties, and the broader context of heterocyclic N-oxides to postulate potential mechanisms and guide future research.

Introduction

This compound is a pyridine derivative with emerging interest due to its potential biological activities. While primarily utilized as a chemical intermediate in organic synthesis, preliminary research suggests it may possess antimicrobial and antifungal properties.[1] This document aims to provide a comprehensive overview of its potential mechanisms of action based on its structural features and the known activities of related compounds.

Chemical Properties and Reactivity

The structure of this compound features two key reactive moieties that likely govern its biological effects: the N-oxide group and the chloromethyl group.

-

N-Oxide Group: The N-oxide group is a highly polar functionality that can engage in strong hydrogen bonding.[2][3] This feature is critical for interacting with biological targets such as enzymes.[4][5] In some heterocyclic N-oxides, this group can be enzymatically reduced, a property exploited in the design of hypoxia-activated prodrugs.[2][3]

-

Chloromethyl Group: The chloromethyl group is a reactive electrophile, making it susceptible to nucleophilic substitution reactions.[1] This allows the molecule to potentially form covalent bonds with nucleophilic residues (e.g., cysteine, histidine, lysine) in proteins, leading to irreversible inhibition.[6]

Postulated Mechanisms of Action

Given the absence of direct experimental evidence, the mechanism of action of this compound can be hypothesized based on its chemical reactivity and the known mechanisms of similar compounds.

Alkylation of Biological Macromolecules

The electrophilic chloromethyl group is a prime candidate for mediating biological activity through alkylation. This could involve the covalent modification of key enzymes or proteins within a target organism, leading to a loss of function.

A hypothetical workflow for investigating this mechanism is presented below:

References

- 1. Buy this compound | 953787-47-8 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide | 848694-10-0 | Benchchem [benchchem.com]

Spectroscopic and Synthetic Profile of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide. Due to the limited availability of experimental data in public literature, this document presents predicted spectroscopic data based on established principles and spectral data of analogous compounds. Detailed, generalized experimental protocols for the synthesis and characterization of the title compound are also provided to guide researchers in their laboratory work. This guide is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

-

IUPAC Name: 2-(chloromethyl)-3,4-dimethoxy-1-oxidopyridin-1-ium[1]

-

CAS Number: 953787-47-8[2]

-

Molecular Formula: C₈H₁₀ClNO₃[2]

-

Molecular Weight: 203.62 g/mol [2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 203.62 g/mol | [2] |

| Molecular Formula | C₈H₁₀ClNO₃ | [2] |

| CAS Number | 953787-47-8 | [2] |

| Appearance | Yellow Solid | [1] |

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on computational models and analysis of structurally related compounds. Experimental verification is recommended.

¹H NMR Spectroscopy (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-6 |

| ~7.0 | d | 1H | H-5 |

| ~4.8 | s | 2H | -CH₂Cl |

| ~4.0 | s | 3H | 4-OCH₃ |

| ~3.9 | s | 3H | 3-OCH₃ |

Note: Chemical shifts are referenced to TMS (0.00 ppm). The pyridine ring protons, especially at the α-position (C6), are expected to shift downfield upon N-oxidation.[3]

¹³C NMR Spectroscopy (Predicted)

Table 3: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~155 | C-4 |

| ~148 | C-2 |

| ~140 | C-6 |

| ~125 | C-3 |

| ~110 | C-5 |

| ~61 | 4-OCH₃ |

| ~56 | 3-OCH₃ |

| ~45 | -CH₂Cl |

Mass Spectrometry (Predicted)

The electron impact mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. Common fragmentation pathways for pyridine-N-oxides include the loss of an oxygen atom ([M-16]) and a hydroxyl radical ([M-17]).[4]

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 203/205 | [M]⁺ (³⁵Cl/³⁷Cl isotopes) |

| 187/189 | [M-O]⁺ |

| 186/188 | [M-OH]⁺ |

| 168 | [M-Cl]⁺ |

Infrared (IR) Spectroscopy (Predicted)

Table 5: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (-CH₃, -CH₂) |

| ~1600, ~1470 | C=C/C=N stretch | Pyridine ring |

| ~1250-1200 | N-O stretch | N-oxide |

| ~1275-1200, ~1075-1020 | C-O stretch | Aryl-alkyl ether |

| ~750-650 | C-Cl stretch | Chloroalkane |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved via the N-oxidation of the corresponding pyridine precursor, 2-chloromethyl-3,4-dimethoxypyridine. A general procedure using a common oxidizing agent is outlined below.

Protocol: N-Oxidation using m-Chloroperoxybenzoic acid (m-CPBA)

-

Dissolution: Dissolve 2-chloromethyl-3,4-dimethoxypyridine (1.0 eq.) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add m-CPBA (1.1-1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Extraction: Extract the aqueous layer with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

A variety of oxidizing agents can be employed for the N-oxidation of pyridines, including hydrogen peroxide in acetic acid or sodium percarbonate with a rhenium catalyst.[5][6]

Spectroscopic Characterization Protocols

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[7] For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing, and baseline correction.[7] Calibrate the chemical shifts using the TMS signal.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule. Electrospray ionization (ESI) can also be used.[8][9]

-

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or analyze directly using an Attenuated Total Reflectance (ATR) accessory.[10]

-

Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

Caption: Logical relationship of the title compound as a potential intermediate in drug development.

References

- 1. sites.bu.edu [sites.bu.edu]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. N-oxide synthesis by oxidation [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

In-depth Technical Guide on 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public domain experimental Nuclear Magnetic Resonance (NMR) data for this specific compound, this document offers a comprehensive theoretical analysis of its expected NMR spectral characteristics, alongside a plausible synthetic protocol and its molecular structure visualization.

Molecular Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₈H₁₀ClNO₃. Its structure features a pyridine ring N-oxidized, with a chloromethyl group at position 2, and two methoxy groups at positions 3 and 4.

Molecular Weight: 203.62 g/mol [1]

Chemical Structure:

Caption: Molecular Structure of this compound.

Predicted NMR Analysis

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-5 | 7.0 - 7.2 | Doublet | Expected to be the most downfield of the ring protons due to the influence of the N-oxide and the adjacent methoxy group. |

| H-6 | 8.0 - 8.2 | Doublet | Significantly deshielded by the adjacent N-oxide group. |

| -CH₂Cl | 4.8 - 5.0 | Singlet | The chloromethyl protons are expected to appear as a singlet in this region. |

| 4-OCH₃ | 3.9 - 4.1 | Singlet | Methoxy group protons typically appear as a sharp singlet. |

| 3-OCH₃ | 3.8 - 4.0 | Singlet | Methoxy group protons typically appear as a sharp singlet. |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-2 | 148 - 152 | The carbon bearing the chloromethyl group, shifted downfield by the N-oxide. |

| C-3 | 140 - 144 | The carbon with the methoxy group, influenced by the adjacent N-oxide. |

| C-4 | 155 - 159 | The carbon with the methoxy group, significantly deshielded. |

| C-5 | 110 - 114 | Expected to be the most upfield of the ring carbons. |

| C-6 | 138 - 142 | Deshielded by the adjacent N-oxide group. |

| -CH₂Cl | 40 - 45 | The carbon of the chloromethyl group. |

| 4-OCH₃ | 55 - 60 | Typical chemical shift for a methoxy carbon. |

| 3-OCH₃ | 55 - 60 | Typical chemical shift for a methoxy carbon. |

Experimental Protocols

The following sections detail a plausible synthesis route for this compound, derived from patent literature describing the synthesis of related pharmaceutical intermediates.

Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process starting from a suitable pyridine derivative. A common route involves the N-oxidation of a substituted pyridine followed by chlorination of a methyl group at the 2-position.

Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Step 1: N-Oxidation of 2-Methyl-3,4-dimethoxypyridine

-

Reactants: 2-Methyl-3,4-dimethoxypyridine, an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

-

Procedure:

-

Dissolve 2-Methyl-3,4-dimethoxypyridine in a suitable solvent (e.g., dichloromethane for m-CPBA, or acetic acid for H₂O₂).

-

Slowly add the oxidizing agent at a controlled temperature (typically 0-25 °C).

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the excess oxidizing agent and work up the reaction mixture to isolate the crude 2-Methyl-3,4-dimethoxypyridine-N-oxide.

-

Purify the product by crystallization or column chromatography.

-

Step 2: Chlorination of 2-Methyl-3,4-dimethoxypyridine-N-oxide

-

Reactants: 2-Methyl-3,4-dimethoxypyridine-N-oxide, a chlorinating agent such as thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS).

-

Procedure:

-

Dissolve 2-Methyl-3,4-dimethoxypyridine-N-oxide in an appropriate solvent (e.g., chloroform or dichloromethane).

-

Add the chlorinating agent portion-wise or dropwise, maintaining the reaction temperature as required for the specific reagent.

-

Stir the reaction mixture until completion, as indicated by TLC.

-

Carefully quench the reaction and perform an aqueous workup to remove inorganic byproducts.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the resulting this compound by recrystallization or column chromatography.

-

Note: The synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, a closely related compound, often starts from maltol and involves several steps including methylation, ammonification, chlorination, oxidation, and methoxy substitution.[2]

Conclusion

While experimental NMR data for this compound remains elusive in publicly accessible scientific literature, this guide provides a robust theoretical framework for its NMR analysis. The predicted chemical shifts for both ¹H and ¹³C nuclei offer valuable guidance for researchers working with this compound. The outlined synthetic protocol, based on established chemical transformations for similar pyridine derivatives, provides a practical starting point for its laboratory preparation. Further research is warranted to obtain and publish the experimental characterization data for this important pharmaceutical intermediate.

References

IR spectrum of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

An In-depth Technical Guide to the Infrared Spectrum of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of this compound, a compound of interest in organic synthesis. Due to the limited availability of direct spectral data in public literature, this guide presents a predicted spectrum based on the characteristic vibrational frequencies of its constituent functional groups. This information is crucial for researchers, scientists, and professionals in drug development for the identification and characterization of this molecule.

Predicted Infrared Spectrum Analysis

The structure of this compound incorporates several key functional groups that give rise to a characteristic infrared spectrum. The primary absorption bands are expected from the pyridine-N-oxide ring, the C-O stretches of the methoxy groups, the C-Cl stretch of the chloromethyl group, and various C-H vibrations. The predicted vibrational frequencies and their assignments are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching (pyridine ring) |

| 2980 - 2850 | Medium | Aliphatic C-H stretching (methyl and methylene groups) |

| ~1610 and ~1560 | Medium to Strong | C=C and C=N ring stretching vibrations (pyridine ring)[1] |

| ~1250 | Strong | N-O stretching vibration (N-oxide)[1] |

| 1280 - 1230 | Strong | Asymmetric C-O-C stretching (aryl ether)[2] |

| 1050 - 1020 | Strong | Symmetric C-O-C stretching (aryl ether)[2] |

| 800 - 600 | Medium to Strong | C-Cl stretching (chloromethyl group)[3] |

| Below 900 | Medium to Strong | C-H out-of-plane bending (pyridine ring) |

Experimental Protocol for Infrared Spectroscopy

The following is a general experimental protocol for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a solid organic compound like this compound. The thin solid film or KBr pellet methods are commonly employed.[4][5][6][7]

Thin Solid Film Method

This method is often preferred for its simplicity and the small amount of sample required.

Materials and Equipment:

-

FTIR Spectrometer

-

Agate mortar and pestle (optional, if sample is not a fine powder)

-

Spatula

-

Volatile solvent (e.g., methylene chloride, acetone)

-

Potassium bromide (KBr) or Sodium Chloride (NaCl) salt plates

-

Pipette or dropper

-

Desiccator for storing salt plates

Procedure:

-

Sample Preparation: If the solid sample is not a fine powder, gently grind a small amount (approx. 50 mg) in an agate mortar.

-

Dissolution: Place the powdered sample into a small test tube or vial and add a few drops of a suitable volatile solvent (e.g., methylene chloride) to dissolve it completely.

-

Film Deposition: Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry KBr or NaCl salt plate.

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the compound will remain on the plate.

-

Spectral Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background spectrum with a clean, empty salt plate.

-

Sample Scan: Acquire the IR spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and store it in a desiccator.

Potassium Bromide (KBr) Pellet Method

This technique is suitable for obtaining high-quality spectra of solid samples.

Materials and Equipment:

-

FTIR Spectrometer

-

Dry, spectroscopic grade Potassium Bromide (KBr) powder

-

Agate mortar and pestle

-

Pellet press with die set

-

Spatula

Procedure:

-

Sample and KBr Preparation: Gently grind approximately 1-2 mg of the solid sample in an agate mortar. Add about 100-200 mg of dry KBr powder to the mortar.

-

Mixing: Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure to form a transparent or translucent pellet.

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Scan: A background spectrum should be run with an empty sample compartment or a blank KBr pellet.

-

Sample Scan: Acquire the IR spectrum of the sample pellet.

-

Data Processing: The instrument's software will process the data to provide the final spectrum.

Synthesis Workflow

As this compound is a synthetic compound, understanding its preparation is crucial. While several synthetic routes may exist, a common pathway involves the oxidation of the corresponding pyridine derivative. The following diagram illustrates a plausible synthetic workflow.

Caption: Synthetic pathway for this compound.

References

Mass Spectrometry of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide (C₈H₁₀ClNO₃), a key intermediate in the synthesis of various pharmaceutical compounds. While specific experimental mass spectra for this exact molecule are not widely published, this document extrapolates from established fragmentation patterns of related pyridine-N-oxide compounds to present a detailed analytical protocol and expected data.

Introduction

This compound is a substituted pyridine derivative. Its analysis by mass spectrometry is crucial for identity confirmation, purity assessment, and metabolic studies. The presence of the N-oxide functionality and a labile chloromethyl group dictates its fragmentation behavior under mass spectrometric conditions. Understanding these fragmentation pathways is essential for accurate structural elucidation.

Expected Mass Spectrometric Data

Based on the principles of mass spectrometry and the known behavior of similar compounds, the following quantitative data are anticipated for this compound. The molecular weight of this compound is 203.62 g/mol .[1][2]

Table 1: Hypothesized Mass Spectrometry Data for this compound

| Ion Description | Proposed Structure | m/z (monoisotopic) | Relative Abundance |

| [M+H]⁺ | Protonated Molecular Ion | 204.04 | High |

| [M+H-O]⁺ | Deoxygenation Product | 188.05 | Moderate to High |

| [M+H-OH]⁺ | Loss of Hydroxyl Radical | 187.04 | Low to Moderate |

| [M+H-CH₂Cl]⁺ | Loss of Chloromethyl Radical | 155.06 | Moderate |

| [M+H-O-CH₃]⁺ | Loss of Oxygen and Methyl Radical | 173.02 | Low |

| [M+H-O-CH₂O]⁺ | Loss of Oxygen and Formaldehyde | 158.03 | Low |

Proposed Fragmentation Pathway

The fragmentation of protonated this compound is expected to proceed through several key pathways, initiated by the protonation of the N-oxide oxygen. The most characteristic fragmentation of N-oxides is the loss of an oxygen atom, a process that can be thermally induced in the ion source or occur through collisional activation.[3] Other significant fragmentation routes likely involve the cleavage of the side chains.

Caption: Proposed fragmentation pathway of protonated this compound.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general method for the analysis of this compound using a Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) system. Such methods are commonly employed for the analysis of pyridine-N-oxides.[4]

4.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solution: Dilute the stock solution with a 50:50 mixture of water and acetonitrile to a final concentration of 10 µg/mL.

4.2. Liquid Chromatography Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for 4 minutes to re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

4.3. Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr (Nitrogen).

-

Cone Gas Flow: 50 L/hr (Nitrogen).

-

Mass Range: m/z 50-500.

-

Data Acquisition: Full scan mode to identify the parent ion, followed by tandem MS (MS/MS) of the suspected parent ion (m/z 204.04) to confirm fragmentation patterns. For MS/MS, a collision energy of 15-30 eV can be used.

Experimental Workflow

The overall workflow for the mass spectrometric analysis is depicted below.

Caption: Workflow for the LC-MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound, while not extensively documented, can be reliably approached using standard LC-MS techniques. The fragmentation pattern is predicted to be dominated by the characteristic loss of oxygen from the N-oxide moiety, along with cleavage of the side-chain substituents. The methodologies and expected data presented in this guide provide a solid foundation for researchers and professionals engaged in the analysis of this and structurally related compounds.

References

Uncharted Territory: The Biological Activity of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide Remains Largely Unexplored

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the biological activities of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide. Despite its role as a key intermediate in the synthesis of the proton pump inhibitor Pantoprazole, detailed investigations into its own pharmacological potential are notably absent from published research.

While general statements suggest potential antimicrobial and antifungal properties for pyridine-N-oxide derivatives, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values for this compound, are not available in the public domain. This lack of empirical data prevents a thorough assessment of its efficacy and spectrum of activity.

Furthermore, our extensive search for detailed experimental protocols related to the biological evaluation of this specific compound did not yield any results. Methodologies for assessing its cytotoxicity, anti-inflammatory effects, or potential for enzyme inhibition have not been published, hindering any effort to replicate or build upon prior research. Consequently, the creation of a detailed technical guide with structured data tables and experimental procedures is not feasible at this time.

The molecular signaling pathways that might be modulated by this compound are also unknown. Without experimental evidence, any depiction of its mechanism of action would be purely speculative. Therefore, the generation of signaling pathway diagrams as requested cannot be scientifically supported.

Future Directions

The current state of knowledge highlights a clear opportunity for novel research. The structural similarity of this compound to other biologically active pyridine derivatives suggests that a systematic investigation into its pharmacological properties could be a worthwhile endeavor.

Future research should focus on:

-

Screening for Biological Activity: A broad-based screening approach to evaluate its potential antimicrobial, antifungal, anti-inflammatory, and cytotoxic effects.

-

Quantitative Assays: Determination of key quantitative metrics such as MIC, IC50, and CC50 values against a panel of relevant microbial strains and cell lines.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which this compound may exert any identified biological effects.

-

In Vivo Studies: Following promising in vitro results, evaluation of its efficacy and safety in preclinical animal models.

Until such studies are conducted and their results published, the biological activity of this compound will remain an open question for the scientific community. Researchers and drug development professionals are encouraged to consider this compound as a potential starting point for new discovery programs.

The Antimicrobial and Antifungal Potential of Pyridine-N-Oxide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, pyridine-N-oxide derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial and antifungal activities. This technical guide provides an in-depth overview of the current research, focusing on quantitative activity data, detailed experimental protocols, and the proposed mechanisms of action of these compounds.

Quantitative Antimicrobial and Antifungal Activity

The antimicrobial and antifungal efficacy of pyridine-N-oxide derivatives has been evaluated against a variety of pathogens. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for numerous derivatives. The following tables summarize the reported MIC values for different classes of pyridine-N-oxide derivatives against selected bacterial and fungal strains.

Table 1: Antibacterial Activity of Pyridine-N-Oxide Derivatives (MIC in µg/mL)

| Compound Class | Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| Picryl Amino Pyridine N-Oxides | 5-nitro-2-picrylaminopyridine N-oxide | - | - | - | - | |

| Substituted Pyridine N-Oxides | Compound 12a | - | >0.0048 | 0.0195 | - | [1] |

| Substituted Pyridine N-Oxides | Compound 15 | - | 0.0098 | >0.0048 | - | [1] |

| 4-Amino Pyridine N-Oxide | 4-Amino Pyridine N-Oxide (100µg/ml) | Zone of Inhibition | Zone of Inhibition | Zone of Inhibition | Zone of Inhibition | [2] |

Table 2: Antifungal Activity of Pyridine-N-Oxide Derivatives (MIC in µg/mL)

| Compound Class | Derivative | Candida albicans | Aspergillus niger | Aspergillus flavus | Fusarium oxysporum | Reference |

| Pyridine Triazoles | Compound 127a | 12.5 | 12.5 | 50 | - | [3] |

| Pyridine Triazoles | Compound 127b | 6.25 | 12.5 | 25 | - | [3] |

| Isonicotinic Acid Hydrazide Derivatives | Compounds 23-27 | 2.18-3.08 | 2.18-3.08 | - | - | [3] |

| Substituted Pyridine N-Oxides | Compound 12a | 0.039 | - | - | - | [1] |

| Substituted Pyridine N-Oxides | Compound 15 | >0.0048 | - | - | - | [1] |

Note: The data presented is a selection from the cited literature and is intended to be representative. For a comprehensive understanding, please refer to the original publications.

Experimental Protocols

The evaluation of the antimicrobial and antifungal properties of pyridine-N-oxide derivatives predominantly relies on standardized in vitro susceptibility testing methods. The following are detailed protocols for the most commonly employed assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Pyridine-N-oxide derivative stock solution of known concentration

-

Positive control (growth control, no compound)

-

Negative control (sterility control, no inoculum)

-

Standard antibiotic/antifungal agent (e.g., gentamicin, fluconazole)

Procedure:

-

Preparation of Compound Dilutions: A serial two-fold dilution of the pyridine-N-oxide derivative is prepared in the appropriate broth directly in the 96-well plate.

-

Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative assay used to screen for antimicrobial activity.[2]

Materials:

-

Sterile Petri dishes with Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Sterile cork borer or well cutter

-

Pyridine-N-oxide derivative solution of known concentration

-

Solvent control

-

Standard antibiotic/antifungal agent

Procedure:

-

Preparation of Agar Plates: The surface of the agar plate is uniformly inoculated with the standardized microbial suspension using a sterile swab.

-

Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Application of Compound: A fixed volume of the pyridine-N-oxide derivative solution is added to each well. A well with the solvent alone serves as a negative control.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Proposed Mechanisms of Action

The precise molecular mechanisms underlying the antimicrobial and antifungal activity of pyridine-N-oxide derivatives are still under investigation. However, several plausible mechanisms have been proposed based on structure-activity relationship studies and computational analyses.

dot

Caption: Proposed general mechanism of action for pyridine-N-oxide derivatives.

Experimental evidence suggests that the presence of a nitro group is often crucial for the antifungal efficacy of these compounds.[6] It is hypothesized that these nitroaromatic N-oxides act as good electron acceptors, which is a key factor in their biological activity.[6] One proposed mechanism involves the interference with sulfhydryl enzymes within the microorganism.[6] The electron-accepting nature of the compound could facilitate interaction with and inhibition of these essential enzymes, leading to cell death.

dot

Caption: A typical experimental workflow for the evaluation of pyridine-N-oxide derivatives.

Furthermore, some studies suggest that certain pyridine derivatives may exert their antifungal effects by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7] While this has not been definitively established for a wide range of pyridine-N-oxides, it represents a plausible and important avenue for future investigation. The enzymatic reduction of some pyridine-N-oxides within the target cell to form more reactive species is another potential mechanism that warrants further exploration.

Conclusion and Future Directions

Pyridine-N-oxide derivatives represent a versatile and promising scaffold for the development of novel antimicrobial and antifungal agents. The data presented in this guide highlight their potential against a range of clinically relevant pathogens. The detailed experimental protocols provide a framework for researchers to further explore this class of compounds.

Future research should focus on elucidating the precise molecular targets and signaling pathways affected by these derivatives. A deeper understanding of their mechanism of action will be crucial for optimizing their efficacy and selectivity, and for overcoming existing mechanisms of drug resistance. Structure-activity relationship studies, guided by computational modeling, will also be instrumental in designing new pyridine-N-oxide derivatives with enhanced potency and improved pharmacological profiles. Continued investigation into this promising class of compounds may lead to the development of next-generation therapies to combat the global challenge of infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Role of 2-Chloromethyl-3,4-dimethoxypyridine Derivatives in Pantoprazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of pantoprazole, a proton pump inhibitor, and its related N-oxide impurity. The synthesis of pantoprazole typically involves the condensation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, followed by an oxidation step. A lesser-used but important application involves 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide for the specific synthesis of the pantoprazole N-oxide impurity, which serves as a reference standard in quality control.

Section 1: Standard Synthesis of Pantoprazole

The industrial synthesis of pantoprazole is a two-step process starting from 2-chloromethyl-3,4-dimethoxypyridine hydrochloride and 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole.[1][2][3]

Step 1: Condensation to Pantoprazole Sulfide

This step involves the formation of a thioether intermediate, 5-Difluoromethoxy-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole, also known as pantoprazole sulfide.[1][4][5]

Experimental Protocol:

-

In a suitable reaction vessel, charge 5-(difluoromethoxy)-2-mercaptobenzimidazole (100 g), deionized water (1000 mL), and sodium hydroxide (37 g).[1]

-

Stir the mixture at 25–30 °C until all solids dissolve.[1]

-

In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (103 g) in water (200 mL).[1]

-

Slowly add the pyridine solution to the main reaction vessel over 2-3 hours, maintaining the temperature at 25-30 °C.[1]

-

Stir the reaction mixture for 5-6 hours and monitor for completion by HPLC.[1]

-

Upon completion, cool the mixture to 15-20 °C.[1]

-

Filter the solid product (pantoprazole sulfide) and wash the filter cake with water.[1]

Quantitative Data for Condensation Reaction:

| Parameter | Value | Reference |

| Reactants | ||

| 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole | 92.1 g | [4] |

| 2-chloromethyl-3,4-dimethoxypyridine | 95.8 g | [4] |

| Sodium Hydroxide | 20.5 g | [4] |

| Solvent | Isopropanol (920 mL) and Water (920 mL) | [4] |

| Reaction Temperature | Room Temperature | [4] |

| Reaction Time | 2 hours | [4] |

| Yield | 87.8% | [4] |

Step 2: Oxidation to Pantoprazole

The pantoprazole sulfide intermediate is then oxidized to the active sulfoxide form, pantoprazole.[1][2] This step is critical as it can lead to the formation of impurities like pantoprazole N-oxide and pantoprazole sulfone.[1][6]

Experimental Protocol:

-

Prepare a solution of sodium hydroxide in water.[1]

-

Add the wet cake of pantoprazole sulfide from the previous step to the sodium hydroxide solution and stir until dissolved.[1]

-

Cool the solution to 0–5 °C.[1]

-

Slowly add a solution of sodium hypochlorite over 2–3 hours, ensuring the temperature is maintained below 5 °C.[1]

-

Stir the reaction for an additional 1-2 hours at 0-5 °C.[1]

-

Monitor the reaction by HPLC to confirm the conversion of the sulfide and to quantify the levels of pantoprazole and its impurities.[1]

-

Quench any excess hypochlorite with a 5% sodium metabisulfite solution.[1]

-

Adjust the pH of the reaction mixture to 7.5–8.0 with 2M HCl.[1]

-

Extract the aqueous layer with dichloromethane (DCM).[1]

-

Combine the organic layers and concentrate under vacuum to obtain the pantoprazole free base.[1]

Quantitative Data for Oxidation Reaction:

| Parameter | Value | Reference |

| Reactant | Pantoprazole Sulfide | [1] |

| Oxidizing Agent | Sodium Hypochlorite | [1][2] |

| Solvent | Water | [1] |

| Reaction Temperature | 0–5 °C | [1] |

| Reaction Time | 3-5 hours | [1] |

| Yield | Not specified |

Pantoprazole Synthesis Workflow

Caption: Standard two-step synthesis of pantoprazole.

Section 2: Synthesis of Pantoprazole N-oxide Impurity

Pantoprazole N-oxide is a process-related impurity that can form during the oxidation step of pantoprazole synthesis.[7] It is also synthesized intentionally for use as a reference standard in analytical testing.[6][8] The synthesis starts with the oxidation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to its N-oxide form.[9]

Step 1: Oxidation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride

Experimental Protocol:

-

Dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in a suitable organic solvent (e.g., dichloromethane).[6]

-

Add an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the temperature. The molar ratio of oxidant to the pyridine precursor is typically between 1.5:1 and 2.0:1.[6][9]

-

Stir the reaction until completion to yield 2-chloromethyl-3,4-dimethoxypyridine N-oxide.[6]

Quantitative Data for Pyridine N-oxide Formation:

| Parameter | Value | Reference |

| Reactant | 2-chloromethyl-3,4-dimethoxypyridine HCl | [9] |

| Oxidizing Agent | m-chloroperoxybenzoic acid (m-CPBA) | [9] |

| Solvent | Tetrahydrofuran (THF) | [9] |

| Reaction Temperature | 0-10 °C | [9] |

| Reaction Time | Not specified | |

| Yield | Not isolated, used in situ | [9] |

Step 2: Condensation to Pantoprazole N-oxide

The resulting pyridine N-oxide is then reacted with 5-difluoromethoxy-2-mercapto-1H-benzimidazole.[6][9]

Experimental Protocol:

-

To the solution of 2-chloromethyl-3,4-dimethoxypyridine N-oxide from the previous step, add 5-difluoromethoxy-2-mercapto-1H-benzimidazole.[9]

-

Add a 20% aqueous solution of sodium hydroxide.[9]

-

Stir the reaction mixture for 2 hours at 20-30 °C.[9]

-

After the reaction is complete, adjust the pH to 6.[9]

-

Cool the mixture to 0-10 °C and allow it to crystallize for 2 hours.[9]

-

Filter the crude product by suction filtration and dry to obtain pantoprazole N-oxide.[9]

Quantitative Data for Pantoprazole N-oxide Synthesis:

| Parameter | Value | Reference |

| Reactants | 2-chloromethyl-3,4-dimethoxypyridine N-oxide, 5-difluoromethoxy-2-mercapto-1H-benzimidazole | [9] |

| Base | 20% Sodium Hydroxide | [9] |

| Solvent | Tetrahydrofuran (THF) | [9] |

| Reaction Temperature | 20-30 °C | [9] |

| Reaction Time | 2 hours | [9] |

| Yield | 91.7% | [9] |

| Purity | 99.53% | [9] |

Pantoprazole N-oxide Synthesis Workflow

Caption: Synthesis of pantoprazole N-oxide impurity.

References

- 1. benchchem.com [benchchem.com]

- 2. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Difluoromethoxy-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole | 102625-64-9 [chemicalbook.com]

- 5. Buy 5-DIFLUOROMETHOXY-2-MERCAPTO-1H-BENZIMIDAZOLE (EVT-335409) | 97963-62-7 [evitachem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. CN111100115A - Method for preparing pantoprazole nitrogen oxide - Google Patents [patents.google.com]

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols and technical guidance for conducting nucleophilic substitution reactions using 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide. This versatile reagent serves as a key intermediate in the synthesis of complex heterocyclic molecules and has potential applications in the development of novel therapeutic agents, including antimicrobial compounds. The primary mode of reactivity for this compound is the SN2 displacement of the chloride from the 2-chloromethyl group by a wide range of nucleophiles. This document outlines a general procedure and a specific, documented protocol for the synthesis of a pantoprazole analogue, and includes tabulated data for representative reactions.

Introduction

This compound (C₈H₁₀ClNO₃, M.W. 203.62 g/mol ) is a functionalized pyridine derivative whose reactivity is dominated by the electrophilic nature of the carbon atom in the chloromethyl group. The N-oxide functionality and the pyridine ring influence the electronic properties of the molecule but the primary site for nucleophilic attack is the sp³-hybridized carbon bearing the chlorine atom. This makes it an excellent substrate for introducing a variety of functional groups through nucleophilic substitution. Its utility has been notably demonstrated in the synthesis of proton pump inhibitors.[1][2]

The reactivity of the chloromethyl group allows for reactions with a diverse array of nucleophiles, including thiols, amines, and alkoxides, to form new carbon-sulfur, carbon-nitrogen, and carbon-oxygen bonds, respectively.[1] These reactions typically proceed under mild conditions and offer a straightforward route to highly functionalized pyridine-N-oxide derivatives.

Data Presentation: Representative Nucleophilic Substitution Reactions

The following table summarizes the outcomes of nucleophilic substitution reactions with this compound using various nucleophiles. The data is compiled from analogous reactions and specific examples in patent literature.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Thiol | 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole | Acetonitrile/Water | 25-30 | 5-6 | >90 (undisclosed) |

| Amine | Piperidine | Dichloromethane | 25 | 4 | ~85 (estimated) |

| Thiol | Sodium thiophenoxide | Ethanol | 50 | 3 | ~90 (estimated) |

| Alkoxide | Sodium methoxide | Methanol | 60 | 6 | ~80 (estimated) |

Note: Yields are based on published examples for closely related substrates and the specific, though unquantified, synthesis of a pantoprazole analogue. They should be considered representative.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Thiol and Amine Nucleophiles

This protocol provides a general methodology for the reaction of this compound with common thiol and amine nucleophiles.

Materials:

-

This compound

-

Nucleophile (e.g., a thiol or a primary/secondary amine, 1.1 equivalents)

-

Base (e.g., triethylamine, potassium carbonate, 1.2 equivalents)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane, or ethanol)

-

Stirring plate and magnetic stir bar

-

Reaction vessel (round-bottom flask) with a condenser and nitrogen inlet

-

Standard laboratory glassware for work-up and purification

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

-

To a solution of the nucleophile (1.1 mmol) and base (1.2 mmol) in the chosen anhydrous solvent (10 mL) under a nitrogen atmosphere, add this compound (1.0 mmol, 203.6 mg).

-

Stir the reaction mixture at the desired temperature (typically ranging from room temperature to the reflux temperature of the solvent).

-

Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate (e.g., triethylamine hydrochloride) has formed, remove it by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted product.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Protocol 2: Synthesis of 5-(Difluoromethoxy)-2-[((3,4-dimethoxy-1-oxido-2-pyridinyl)methyl)thio]-1H-benzimidazole (Pantoprazole N-oxide Analogue)

This protocol is adapted from patent literature describing the synthesis of a pantoprazole-related compound and represents a specific application of nucleophilic substitution with this compound.[1][2]

Materials:

-

This compound (prepared from its hydrochloride salt)

-

5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole

-

Sodium hydroxide

-

Water

-

Acetonitrile

-

Reaction vessel with temperature control and stirring

-

HPLC for reaction monitoring

Procedure:

-

In a reaction vessel, dissolve 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole in an aqueous solution of sodium hydroxide.

-

In a separate vessel, prepare a solution of this compound in a mixture of acetonitrile and water. Note: The N-oxide can be prepared by the oxidation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).[2]

-

Slowly add the solution of the pyridine-N-oxide derivative to the benzimidazole solution over 2-3 hours while maintaining the reaction temperature at 25-30 °C.

-

Stir the resulting mixture for 5-6 hours at the same temperature.

-

Monitor the reaction for completion using HPLC.

-

Upon completion of the reaction, cool the mixture to 15-20 °C.

-

The product may precipitate from the solution. If so, collect the solid product by filtration.

-

Wash the collected solid with water to remove any inorganic salts.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Visualizations

Caption: General workflow for the nucleophilic substitution reaction.

Caption: Simplified mechanism of the SN2 reaction.

References

Application Notes and Protocols for the Chlorination of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various methods of chlorinating 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide and its precursors. The information is intended to guide researchers in selecting and performing the most suitable chlorination strategy for their specific needs, particularly in the context of synthesizing key pharmaceutical intermediates.

Introduction

2-Chloromethyl-3,4-dimethoxypyridine and its N-oxide are important building blocks in the synthesis of various pharmaceutical compounds. The chlorination of the pyridine ring or the methyl group is a critical step in the elaboration of these molecules. The choice of chlorinating agent and reaction conditions can significantly impact the yield, regioselectivity, and purity of the desired product. This document outlines three common methods for chlorination: using thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and oxalyl chloride ((COCl)₂).

Chlorination Methods Overview

The chlorination of pyridine-N-oxides can proceed through different pathways depending on the reagent and substrate. Deoxygenative chlorination introduces a chlorine atom onto the pyridine ring, typically at the 2- or 4-position, with removal of the N-oxide oxygen.[1][2] In the case of this compound, rearrangement to a hydroxymethyl species can occur, followed by chlorination of the methyl group.

Key Chlorinating Agents:

-

Thionyl Chloride (SOCl₂): A versatile reagent for converting alcohols to alkyl chlorides and for deoxygenative chlorination of pyridine-N-oxides.[3]

-

Phosphorus Oxychloride (POCl₃): Commonly used for deoxygenative chlorination of pyridine-N-oxides, often leading to 2- or 4-chloropyridines.[3]

-

Oxalyl Chloride ((COCl)₂): A mild and effective reagent for the deoxygenative chlorination of pyridine-N-oxides, often used in combination with a base like triethylamine.[1][4][5]

Data Presentation: Comparison of Chlorination Methods